Cyclopentadecanone, 3-methyl-, (3S)-
Description
Context and Significance within Macrocyclic Ketone Chemistry
Macrocyclic ketones are a class of organic compounds characterized by a large ring structure containing a ketone functional group. wikipedia.orgebsco.com These molecules, often containing twelve or more atoms in the ring, possess unique structural properties that make them significant in organic and biological chemistry. wisdomlib.orgwikipedia.org (3S)-3-Methylcyclopentadecanone belongs to this class, featuring a 15-membered carbon ring with a methyl substituent at the third position. wikipedia.org
The significance of this compound is deeply rooted in the history of muscone (B1676871), the principal odorant of natural musk. wikipedia.orgdrugfuture.com For centuries, natural musk was a highly prized ingredient in perfumery and traditional medicine. wikipedia.org However, ethical concerns and the endangerment of the musk deer necessitated the development of synthetic alternatives. wikipedia.org The elucidation of muscone's structure as a 15-membered macrocyclic ketone by Leopold Ružička was a landmark achievement in chemistry, challenging previous assumptions about the stability of large-ring molecules. wikipedia.orgscentree.co
The development of synthetic routes to produce muscone, including its (3S)-enantiomer, has been a major focus for chemists. patsnap.com These synthetic endeavors not only provide a sustainable supply for the fragrance industry but also enable researchers to study the specific properties and activities of individual enantiomers. The study of macrocyclic ketones like (3S)-3-Methylcyclopentadecanone continues to be an active area, with research exploring novel synthesis methods such as ring-closing metathesis and repeatable two-carbon ring expansion reactions. nih.govresearchgate.net
Table 1: Physicochemical Properties of 3-Methylcyclopentadecanone
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₀O |
| Molar Mass | 238.41 g·mol⁻¹ wikipedia.org |
| Appearance | Oily, colorless liquid wikipedia.orgchemicalbook.com |
| Boiling Point | 328 °C; 95°C at 0.1 mmHg wikipedia.org |
| Melting Point | -15 °C |
| Density | 0.9221 g/cm³ wikipedia.org |
| Solubility in Water | Very slightly soluble (430 μg/L at 20°C) wikipedia.org |
| Solubility in Solvents | Miscible with alcohol; soluble in oils wikipedia.orgnih.gov |
| CAS Number | 541-91-3 (for the racemic mixture) wikipedia.org |
Stereochemical Importance and Enantiomeric Purity in Research
(3S)-3-Methylcyclopentadecanone is the (S)-enantiomer of 3-methylcyclopentadecanone. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. The molecule has an asymmetric carbon atom at the 3-position, giving rise to two distinct enantiomers: (3R)-3-methylcyclopentadecanone and (3S)-3-methylcyclopentadecanone. scentree.co The naturally occurring enantiomer found in deer musk is the (R)-form. wikipedia.orgchemicalbook.com
In many biologically active molecules, different enantiomers can exhibit vastly different effects. While the two enantiomers of muscone are reported to have a similar "musky" odor, the ability to isolate or synthesize them in high enantiomeric purity is crucial for detailed scientific investigation. scentree.co Enantiomerically pure compounds are essential for studying specific interactions with biological systems, such as olfactory receptors or enzymes, as these systems are often chiral themselves.
Research in synthetic organic chemistry has focused on developing enantioselective syntheses to produce either the (R)- or (S)-enantiomer with high optical purity. chemicalbook.com Methods such as the conjugate addition of a chiral methylcuprate to (E)-cyclopentadec-2-enone have been developed to achieve essentially 100% enantiomeric excess. rsc.orgresearchgate.net Other approaches utilize readily available chiral starting materials and employ techniques like ring-closing olefin metathesis to construct the macrocyclic ring with the desired stereochemistry. nih.gov This control over stereochemistry allows researchers to precisely probe the structure-activity relationships of each enantiomer. For instance, studies using isotopologs of muscone have been conducted to investigate the mechanisms of olfaction, where the human musk-recognizing receptor, OR5AN1, was found to not distinguish between muscone and its deuterated version in vitro. wikipedia.org
Interdisciplinary Research Landscape and Current Challenges
The study of (3S)-3-Methylcyclopentadecanone and its enantiomer extends well beyond fragrance chemistry into several interdisciplinary research areas. The racemic mixture, (±)-Muscone, has been investigated for a range of biological activities, highlighting its potential in medicine. caymanchem.com
Research has shown that muscone exhibits significant anti-inflammatory effects by reducing the expression of proinflammatory cytokines. caymanchem.com It has also been reported to have cardioprotective and neuroprotective effects in the context of ischemia. caymanchem.com Furthermore, studies have indicated that muscone can promote the proliferation and differentiation of neural stem cells, suggesting potential applications in regenerative medicine. scentree.cocaymanchem.com These findings have opened up new avenues for exploring macrocyclic ketones as therapeutic agents.
Despite the progress, challenges remain. A primary challenge lies in the development of more efficient and scalable synthetic routes to produce enantiomerically pure muscone. patsnap.com While several methods exist, they can involve multiple steps or require expensive reagents and catalysts. patsnap.comgoogle.com Current research focuses on improving existing methods, such as the intramolecular aldol (B89426) addition/dehydration of macrocyclic diketones, and discovering new catalytic systems to enhance yield and reduce costs. wikipedia.orggoogle.com Further research is also needed to fully elucidate the mechanisms behind its observed biological activities and to explore the specific roles of the (3S)-enantiomer compared to its (3R)-counterpart in these processes.
Table 2: Research Areas of (±)-3-Methylcyclopentadecanone
| Research Field | Investigated Properties/Applications |
|---|---|
| Neuroscience | Neuroprotective effects against ischemia and glutamate-induced apoptosis; promotion of neural stem cell proliferation and differentiation. caymanchem.com |
| Immunology | Anti-inflammatory effects via reduction of proinflammatory cytokines. caymanchem.com |
| Cardiovascular | Cardioprotective effects in models of myocardial infarction. caymanchem.com |
| Perfumery | Used as a fixative and base note for its warm, musky scent. chemicalbook.comscentspiracy.com |
| Synthetic Chemistry | Development of enantioselective synthesis and novel ring-closure methodologies. patsnap.comnih.govrsc.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
63975-98-4 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(3S)-3-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3/t15-/m0/s1 |
InChI Key |
ALHUZKCOMYUFRB-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1CCCCCCCCCCCCC(=O)C1 |
Canonical SMILES |
CC1CCCCCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3s 3 Methylcyclopentadecanone
Enantioselective Synthesis Strategies
Enantioselective strategies aim to create the desired stereocenter at the C-3 position with high precision, avoiding the formation of the unwanted (R)-enantiomer. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.
Chiral Catalyst-Mediated Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates. nih.gov In the context of synthesizing (3S)-3-Methylcyclopentadecanone, this strategy typically involves the hydrogenation of an unsaturated precursor, such as (E)- or (Z)-3-methyl-2-cyclopentadecen-1-one. The key to this approach is the use of a transition metal complex, commonly ruthenium (Ru) or rhodium (Rh), coordinated with a chiral ligand. acs.orgresearchgate.netrsc.org
The chiral ligand creates a chiral environment around the metal center, which directs the hydrogen molecule to one of the two faces of the double bond, leading to the preferential formation of one enantiomer. youtube.com For example, ruthenium complexes bearing chiral diphosphine ligands like p-tolyl-BINAP have been successfully employed for this transformation. acs.org The choice of ligand, solvent, and reaction conditions is critical to achieving high enantiomeric excess (ee) and chemical yield. nih.gov Phosphine-free chiral metal complexes, utilizing ligands such as N-heterocyclic carbenes or diamines, are also emerging as effective catalysts for asymmetric hydrogenations. nih.gov
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| p-tolyl-BINAP-Ru(II) complexes | (E)- and (Z)-3-methyl-2-cyclopentadecen-1-ones | (R)- and (S)-muscone | High | acs.org |
| Rh diphosphine complexes (e.g., DuPhos, JosiPhos) | Prochiral olefins (general application) | Chiral alkanes | Comparable to homogeneous catalysts | rsc.org |
Ring-Closing Olefin Metathesis (RCM) in Chiral Macrocyclization
Ring-closing metathesis (RCM) has become a cornerstone of macrocycle synthesis, including the construction of the 15-membered ring of muscone. researchgate.net This reaction, often catalyzed by ruthenium complexes like the Grubbs catalyst, efficiently forms large rings from acyclic diene precursors. tandfonline.com
In the enantioselective synthesis of (3S)-3-Methylcyclopentadecanone, the stereocenter is typically introduced before the macrocyclization step. This is often achieved by starting with a molecule from the "chiral pool," a readily available and enantiomerically pure natural product. chemicalbook.com For instance, syntheses have commenced from (R)-(+)-citronellal or tert-butyl (S)-3-methoxycarbonylbutanoate. tandfonline.comnih.govmedium.com The chiral starting material is elaborated into a long-chain acyclic diene, which is then subjected to RCM to form the 15-membered carbocycle. Subsequent hydrogenation of the resulting double bond within the ring affords the final saturated macrocyclic ketone. researchgate.net
| Chiral Starting Material | Key Intermediate (Acyclic Diene) | RCM Catalyst | Final Product | Reference |
|---|---|---|---|---|
| tert-butyl (S)-3-methoxycarbonylbutanoate | (S)-configured acyclic diolefinic substrate | Bis(tricyclohexylphosphine)benzylideneruthenium dichloride | (S)-(+)-Muscone | tandfonline.comnih.gov |
| (R)-(+)-citronellal | Acyclic diolefinic substrate 16 | Grubbs catalyst | (R)-(−)-Muscone | researchgate.net |
Asymmetric Conjugate Addition Approaches
Asymmetric conjugate addition is a highly effective method for creating chiral centers, particularly at the β-position of an α,β-unsaturated carbonyl system. thieme-connect.com In the synthesis of (3S)-3-Methylcyclopentadecanone, this involves the 1,4-addition of a methyl group to a macrocyclic precursor, (E)-cyclopentadec-2-en-1-one. rsc.org
The key to the enantioselectivity of this reaction is the use of chiral reagents. Chiral dimethylcuprates, prepared from copper salts and methyllithium (B1224462) in the presence of a chiral non-transferable ligand, have been extensively studied. rsc.orgpsu.edu A variety of optically active secondary amino alcohols, many derived from camphor, have been screened as chiral ligands. The stereochemistry of the resulting muscone is directly correlated to the configuration of the chiral ligand used. For example, ligands prepared from exo-3-monosubstituted-amino-exo-2-hydroxybornane can yield (S)-(+)-muscone. rsc.orgpsu.edu High enantioselectivity (up to 89% ee) has been achieved using these methods, with some protocols reaching essentially 100% optical purity with the addition of co-solvents like tetrahydrofuran (B95107) (THF). rsc.orgpsu.edu
| Reagent/Catalyst System | Substrate | Key Chiral Ligand Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral dimethylcuprates | (E)-cyclopentadec-2-en-1-one | exo-3-monosubstituted-amino-exo-2-hydroxybornane derivatives | 26–89% | rsc.orgpsu.edu |
| Chiral dimethylcuprate with endo-MPATH ligand and THF | (E)-cyclopentadec-2-en-1-one | (1R,2R,3S,4S)-3-[(1-methylpyrrol-2-yl)methylamino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | Essentially 100% | rsc.orgpsu.edu |
| Cu(OTf)₂ with chiral phosphite (B83602) ligand and Me₂Zn | Macrocyclic 15-membered ring enone | Chiral phosphite | 79% (for R-muscone) | thieme-connect.com |
Stereocontrolled Intramolecular Aldol (B89426) and Acyloin Condensation Routes
Intramolecular condensation reactions are classic methods for forming rings. google.com When applied to the synthesis of muscone, stereocontrol can be exerted to produce the desired enantiomer.
An enantioselective intramolecular aldol addition/dehydration reaction of a macrocyclic diketone has been developed as a key step in an efficient synthesis of (R)-muscone, and by extension, the (S)-enantiomer. medium.comwikipedia.orgresearchgate.net This transannular reaction, performed on a 1,5-diketone precursor, creates the α,β-unsaturated ketone functionality found in muscenone, which can then be hydrogenated to muscone. The enantioselectivity is induced by a chiral catalyst or reagent during the aldol condensation step. researchgate.net
The acyloin condensation involves the reductive coupling of a diester to form an α-hydroxy ketone, known as an acyloin. bspublications.netwiley.com This intramolecular reaction is particularly effective for synthesizing medium and large rings without requiring high-dilution techniques. wiley.comtandfonline.com To achieve an enantioselective synthesis of (3S)-3-Methylcyclopentadecanone via this route, one would start with a prochiral or chiral diester. The cyclization of an appropriate methyl-substituted long-chain dicarboxylic ester would yield the corresponding chiral acyloin, which can then be further transformed into the target molecule. tandfonline.com
Biomimetic and Chemoenzymatic Synthesis Pathways
These approaches utilize biological systems or isolated enzymes to perform key chemical transformations, often with exceptionally high stereoselectivity.
Enzyme-Catalyzed Transformations for Chiral Resolution
Chemoenzymatic methods offer a powerful strategy for obtaining enantiomerically pure compounds through the kinetic resolution of a racemic mixture. In this approach, an enzyme selectively catalyzes a reaction on one of the two enantiomers of a racemic substrate, allowing for the separation of the reacted and unreacted enantiomers.
For the synthesis of (S)-muscone, lipase-catalyzed resolution has been effectively employed. jst.go.jp For example, a racemic diastereomeric mixture of 3-methylcyclopentadecan-1-ol (B1622548) can be subjected to a lipase (B570770). The enzyme will selectively acylate one of the enantiomers, producing an ester. This newly formed ester can be easily separated from the remaining unreacted alcohol. Subsequent oxidation of the resolved alcohol provides access to enantiomerically enriched muscone. jst.go.jp Another approach involves the use of ene-reductases (ERs) for the asymmetric reduction of α,β-unsaturated carbonyl compounds, which can introduce the chiral center at the C-3 position with high fidelity. researchgate.net
| Enzyme Class | Substrate | Transformation | Outcome | Reference |
|---|---|---|---|---|
| Lipase | (±)-3-methylcyclopentadecan-1-ol | Enantioselective acylation (Kinetic Resolution) | Separation of enantiomers, leading to optically active muscone after oxidation | jst.go.jp |
| Ene-reductase (ER) | 3-methyl-2-cyclopentadecen-1-one | Asymmetric reduction of C=C bond | Direct formation of enantiomerically enriched 3-methylcyclopentadecanone | researchgate.net |
Bio-Inspired Macrocyclization Strategies
The synthesis of complex natural products like (3S)-3-Methylcyclopentadecanone often draws inspiration from biosynthetic pathways. Researchers have developed biomimetic approaches that seek to replicate nature's efficiency in constructing macrocyclic structures.
One such strategy involves initiating the synthesis with a one-carbon unit transfer reaction, mimicking the role of a tetrahydrofolate coenzyme. This has been applied to the synthesis of 2,15-hexadecanedione (B93339), a key precursor for muscone. researchgate.net By using a bisbenzimidazolium salt as a model for the coenzyme, the diketone precursor was successfully synthesized through an addition-hydrolysis reaction with a di-Grignard reagent. researchgate.net
More recently, advancements in biotechnology have enabled the in vitro synthesis of muscone using genetically engineered yeast. google.com This bio-inspired pathway involves several steps:
Formation of 14-methyl-pentadecyl-coenzyme A from precursor molecules through the action of fatty acid synthase (FAS1/FAS2).
Conversion to 14-methyl-pentadecanoic acid.
Omega-hydroxylation of the fatty acid by cytochrome P450 enzymes (CYP54A1, CYP54A13) to create ω-hydroxy-14-methyl-pentadecanoic acid.
Catalytic cyclization of this precursor into muscone by a lactone lipase.
This method represents a significant step towards sustainable and scalable production of muscone, achieving yields of up to 843 mg/L. google.com
Advanced Reaction Design and Optimization
Optimizing reaction conditions and employing advanced catalytic systems are crucial for achieving high yields and stereoselectivity in the synthesis of (3S)-3-Methylcyclopentadecanone.
The choice of catalyst is paramount in controlling the stereochemistry of the final product. A variety of catalytic systems have been developed to enhance both the yield and the enantiomeric excess of (3S)-3-Methylcyclopentadecanone.
Ring-closing metathesis (RCM) has also been employed, using ruthenium-based catalysts like the Grubbs catalyst to form the macrocyclic ring from an acyclic diolefinic substrate. researchgate.net Subsequent hydrogenation of the resulting unsaturated macrocycle yields enantiomerically pure (R)-(−)-muscone. researchgate.net For the final hydrogenation step to convert 3-methyl-cyclopentadecenone to the target saturated ketone, palladium catalysts are often preferred. google.com Asymmetric hydrogenation can also be achieved using ruthenium/optically active complex catalysts to produce optically active muscone. google.com
| Catalyst/Ligand | Reaction Type | Intermediate/Product | Key Outcome |
| (1S,2R)-N,N-diallyl-norephedrine (DAIB) | Asymmetric Macrocyclization | Cyclic (S)-cis-allyl alcohol | High enantiomeric excess (92% ee) bohrium.comacs.org |
| Grubbs' Catalyst (ruthenium-based) | Ring-Closing Metathesis (RCM) | Cyclic RCM product (unsaturated) | Efficient macrocyclization (78% yield) researchgate.net |
| Palladium Catalyst | Hydrogenation | R/S-Muscone | Conversion of unsaturated macrocycle google.com |
| Ruthenium/Optically Active Complex | Asymmetric Hydrogenation | Optically Active Muscone | Production of specific enantiomer google.com |
A significant innovation in macrocycle synthesis is the use of gas-phase intramolecular condensation. This technique is particularly effective for the cyclization of 2,15-hexadecanedione to form 3-methyl-cyclopentadecenone, a direct precursor to muscone. google.com The reaction is carried out at high temperatures, typically between 300 to 400 °C. google.com
By passing the diketone precursor in a gaseous state over a solid catalyst, intermolecular reactions that lead to polymerization are minimized, favoring the desired intramolecular cyclization. A variety of metal oxide catalysts have proven effective for this process. google.com
Effective Catalysts for Gas-Phase Condensation
| Catalyst | Catalyst Group |
|---|---|
| Magnesium Oxide (MgO) | Group 2 Element Compound |
| Calcium Oxide (CaO) | Group 2 Element Compound |
| Zinc Oxide (ZnO) | Group 2 Element Compound |
| Titanium Dioxide (TiO₂) | Transition Metal Oxide |
| Cerium(IV) Oxide (CeO₂) | Transition Metal Oxide |
This gas-phase method offers a more direct and potentially more economical route to the muscone core structure compared to traditional liquid-phase cyclizations, which often require high-dilution conditions to prevent polymerization. google.com
Phase-transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.org This technique has been successfully applied to the synthesis of muscone precursors, offering advantages such as simpler processes and higher yields. patsnap.com
In one established route, 1,10-dibromodecane (B1670030) is reacted with ethyl acetoacetate (B1235776) in the presence of an inorganic base and a phase-transfer catalyst to synthesize 2,15-hexadecanedione. patsnap.com The catalyst, typically a quaternary alkylammonium salt such as dodecyltrimethylammonium (B156365) chloride, transports the enolate anion from the aqueous or solid phase into the organic phase where it can react with the dibromoalkane. crdeepjournal.orgpatsnap.com This method avoids the need for strong, hazardous bases or anhydrous solvents, making the process more practical for industrial applications. crdeepjournal.orgpatsnap.com
The use of chiral phase-transfer catalysts, often derived from natural sources like Cinchona alkaloids, has also been explored to introduce asymmetry early in the synthetic sequence, aiming for an enantioselective synthesis of the target molecule. rsc.org
Synthesis of Stereospecific Precursors and Chiral Derivatives
The creation of the specific (3S)- stereocenter is a critical challenge in the synthesis of muscone. This is typically achieved by using chiral starting materials or by introducing chirality through asymmetric reactions.
One successful enantioselective synthesis starts from commercially available (+)-citronellal, which already contains a chiral center. researchgate.net This starting material is converted into an acyclic diolefinic substrate, which then undergoes a ring-closing metathesis reaction to form the 15-membered ring, preserving and transferring the stereochemical information to the final product. researchgate.net Another approach utilizes propargyl alcohol and bromododecane to construct an ω-alkynal precursor, which is then cyclized using an asymmetrically catalyzed reaction to set the desired stereochemistry. bohrium.com
2,15-Hexadecanedione is a common and crucial acyclic precursor in many muscone syntheses. google.compatsnap.com The linear diketone is first synthesized and then cyclized to form the macrocyclic core.
A widely used method to prepare this precursor involves the reaction of 1,10-dibromodecane with two equivalents of an acetoacetate enolate. patsnap.com This is often accomplished using phase-transfer catalysis for improved efficiency. Once the 2,15-hexadecanedione is obtained, it undergoes an intramolecular aldol condensation reaction to form the 15-membered ring. google.compatsnap.com This cyclization yields 3-methyl-cyclopentadecenone, which is an unsaturated version of the final target. The last step is a hydrogenation reaction to reduce the double bond, yielding 3-methylcyclopentadecanone (muscone). google.compatsnap.com
Synthetic Sequence from 2,15-Hexadecanedione
Synthesis of Precursor : 1,10-dibromodecane + Ethyl acetoacetate → 2,15-Hexadecanedione. patsnap.com
Cyclization : 2,15-Hexadecanedione → 3-Methyl-cyclopentadecenone (via intramolecular condensation). google.com
Hydrogenation : 3-Methyl-cyclopentadecenone → 3-Methylcyclopentadecanone. google.compatsnap.com
This pathway provides a reliable and scalable route to the racemic muscone structure, which can then be resolved or modified through asymmetric hydrogenation to obtain the desired (3S)- enantiomer. google.com
Transformations of Chiral Macrocyclic Enones
The asymmetric transformation of macrocyclic enones represents a significant strategy for the enantioselective synthesis of (3S)-3-methylcyclopentadecanone. This approach leverages a pre-existing macrocyclic scaffold and introduces the crucial chiral methyl group through stereocontrolled reactions. Key methodologies include asymmetric conjugate addition to prochiral enones and the chemical transformation of chiral bicyclic enones derived from macrocyclic precursors.
One of the most direct methods involves the asymmetric conjugate addition of a methyl group to a prochiral 15-membered ring enone. rsc.orgpsu.edu This 1,4-Michael addition pathway establishes the stereocenter at the C-3 position. The synthesis of both (S)- and (R)-muscone has been successfully achieved using chiral dimethylcuprate reagents derived from optically active amino alcohols. rsc.org The prochiral substrate, (E)-cyclopentadec-2-en-1-one, reacts with these chiral cuprates, where the stereochemical outcome is dictated by the configuration of the chiral ligand employed. rsc.orgpsu.edu
Research has demonstrated that the stereochemistry of the amino alcohol ligand directly correlates with the configuration of the resulting product. psu.edu For instance, using a chiral ligand prepared from an exo-3-monosubstituted-amino-exo-2-hydroxybornane leads to the formation of (3S)-3-methylcyclopentadecanone ((S)-(+)-muscone). rsc.orgpsu.edu Conversely, employing the corresponding endo-ligand yields the (3R)-enantiomer. psu.edu This relationship allows for the selective synthesis of the desired enantiomer by simply choosing the appropriate ligand. High enantiomeric excesses have been achieved, with further optimization possible through the addition of co-solvents like tetrahydrofuran (THF), which can enhance stereoselectivity. rsc.org
| Ligand Stereochemistry | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| exo-amino alcohol derived | (3S)-3-Methylcyclopentadecanone | N/A | up to 89% | rsc.orgpsu.edu |
| endo-amino alcohol derived | (3R)-3-Methylcyclopentadecanone | N/A | up to 89% | rsc.orgpsu.edu |
Another sophisticated route begins with an achiral macrocyclic diketone, which is first converted into a chiral bicyclic enone intermediate. This intermediate then undergoes transformation to yield the target molecule. An enantioselective intramolecular aldol addition/dehydration reaction of a macrocyclic diketone is a key example of this strategy. wikipedia.org This reaction creates a chiral bicyclic system that contains a macrocyclic enone moiety, which is then elaborated to produce the final product. The subsequent fragmentation of this intermediate, for instance via an Eschenmoser fragmentation, cleaves the bicyclic system to generate the desired monocyclic 15-membered ring with the methyl group correctly positioned. The enantioselectivity of the initial aldol reaction, often mediated by a chiral base, determines the final stereochemistry of the 3-methylcyclopentadecanone.
Elucidation of Stereochemical Conformation and Molecular Architecture
Advanced Spectroscopic Techniques for Configurational Assignment
Spectroscopic techniques that are sensitive to chirality are indispensable for assigning the absolute configuration of the stereocenter and probing the molecule's conformational preferences in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the constitution and configuration of organic molecules. For a molecule like (3S)-3-methylcyclopentadecanone, ¹H and ¹³C NMR spectra provide initial confirmation of the carbon skeleton and the chemical environment of each nucleus.
However, standard NMR is insensitive to chirality. To elucidate the stereochemistry, specialized NMR techniques are employed:
Chiral Derivatizing Agents (CDAs): Reacting the ketone with a chiral agent can form diastereomers, which are distinguishable by NMR, allowing for the determination of enantiomeric purity.
Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): These agents form transient, diastereomeric complexes with the enantiomers in solution, leading to separate signals in the NMR spectrum.
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY can be used to determine through-space proximities between protons. This data is critical for establishing the relative orientation of the methyl group and adjacent protons on the macrocyclic ring, providing crucial constraints for conformational analysis. The deceptively simple averaged spectra of flexible macrocycles can sometimes represent a set of rapidly equilibrating conformers. acs.org
| Technique | Application for (3S)-3-methylcyclopentadecanone | Expected Outcome |
| ¹H NMR | Provides information on proton environments and coupling constants. | Characteristic signals for the methyl group (doublet), methine proton, and methylene (B1212753) protons of the macrocyclic ring. |
| ¹³C NMR | Determines the number and type of carbon atoms. | A distinct signal for the carbonyl carbon, the chiral methine carbon, the methyl carbon, and multiple signals for the ring methylene carbons. |
| NOESY/ROESY | Identifies protons that are close in space. | Cross-peaks can reveal the spatial relationship between the methyl group and specific protons on the ring, helping to define the dominant solution-state conformation. |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that measure the differential interaction of left and right circularly polarized light with a chiral molecule. researchgate.net They are powerful methods for determining the absolute configuration and studying solution-state conformations. mdpi.comru.nl
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. ru.nl It provides significantly more structural information than ECD due to the larger number of vibrational bands. ru.nl The C-H and C=O stretching regions of the VCD spectrum are particularly diagnostic. The VCD spectrum is a sensitive fingerprint of the molecule's three-dimensional structure. mdpi.com
For both techniques, the experimental spectra are typically compared with spectra predicted computationally for a given enantiomer (e.g., the (S)-configuration). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.netmdpi.com
Computational Chemistry for Conformational Analysis
The large size and flexibility of the 15-membered ring in (3S)-3-methylcyclopentadecanone result in a complex potential energy surface with numerous possible conformations. nih.gov Computational chemistry is essential for exploring this conformational space and understanding the molecule's dynamic behavior. researchgate.net
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their properties, including relative energies of different conformers. nih.gov For (3S)-3-methylcyclopentadecanone, a systematic conformational search is first performed using molecular mechanics, followed by geometry optimization and energy calculation of the low-energy conformers using DFT.
This process generates a conformational landscape, identifying the most stable, low-energy structures. nih.gov The relative populations of these conformers can be estimated based on their calculated Gibbs free energies. These optimized geometries are then used to simulate spectroscopic data (e.g., NMR chemical shifts, VCD/ECD spectra), which can be compared with experimental results for validation. researchgate.netmdpi.com
| Conformer | Relative Energy (kcal/mol) | Calculated Population (%) | Key Structural Feature |
| 1 | 0.00 | 65 | Lowest energy, compact structure |
| 2 | 0.85 | 20 | Slightly more extended ring conformation |
| 3 | 1.50 | 10 | Different orientation of the carbonyl group |
| 4 | 2.10 | 5 | Higher energy, twisted conformation |
| Note: This table is illustrative of typical DFT calculation results for a flexible macrocycle. |
Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational flexibility of macrocycles over time. acs.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into the dynamic nature of the molecule. mdpi.com
For (3S)-3-methylcyclopentadecanone, MD simulations can:
Sample a wide range of conformational space, potentially identifying conformers missed by static DFT calculations. acs.org
Reveal the pathways and energy barriers for transitions between different conformational states.
Simulate the behavior of the molecule in different environments, such as in various solvents. nih.gov
MD simulations have been successfully used to study the interactions between muscone (B1676871) and other molecules, which is dependent on its conformational behavior. nih.gov
X-ray Crystallography of Chiral Derivatives or Co-Crystals
X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including absolute configuration and solid-state conformation. However, obtaining single crystals suitable for X-ray diffraction can be extremely challenging for molecules that are oils or low-melting solids at room temperature, such as muscone. nih.govwikipedia.org
To overcome this limitation, two primary strategies can be employed:
Chiral Derivatives: The ketone can be chemically modified by reacting it with a chiral reagent to form a solid derivative. For example, conversion to a hydrazone or an oxime with a chiral partner can yield a crystalline product. The crystal structure of this derivative would reveal the absolute stereochemistry of the original molecule.
Co-crystals: A co-crystal can be formed by combining (3S)-3-methylcyclopentadecanone with a suitable host molecule that has a rigid structure, facilitating the growth of high-quality crystals. This approach, creating a crystalline inclusion compound, has been used for other oily ketones that are difficult to crystallize on their own. nih.gov
A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unparalleled static picture of the molecule's architecture in the solid state. mdpi.com
Mechanistic Investigations of Chemical Reactivity and Biological Interactions
Fundamental Reaction Mechanism Studies in Organic Synthesis
The chemical reactivity of (3S)-3-methylcyclopentadecanone, a macrocyclic ketone, is primarily dictated by its carbonyl group and the large, flexible carbon ring. However, detailed mechanistic investigations focusing on this specific compound as a reactant are not extensively documented in publicly available research. The majority of mechanistic studies are centered on its synthesis.
Mechanistic insights into the synthesis of (3S)-3-methylcyclopentadecanone are evident in various catalytic processes employed for its asymmetric synthesis. One of the prominent methods is the ring-closing metathesis (RCM). While the specific catalytic cycle for the synthesis of (3S)-3-methylcyclopentadecanone is part of broader research on olefin metathesis, the general mechanism involves the reaction of a diene precursor with a ruthenium catalyst. The catalyst initially forms a metal-alkylidene intermediate, which then undergoes a series of [2+2] cycloadditions and cycloreversions to form the macrocyclic ring and release the catalyst for the next cycle. researchgate.netnih.govchemicalbook.com
Another approach involves an asymmetrically catalyzed macrocyclization of an ω-alkynal. In one reported synthesis, an alkenylborane derived from an ω-alkynal reacts with diethylzinc (B1219324) in the presence of a chiral catalyst, (1S,2R)-(-)-N,N-diallylnorephedrine (DAIB), to produce a cyclic allyl alcohol with high enantioselectivity. bohrium.comacs.org This process involves the formation of a chiral zinc-alkenyl intermediate, which then adds intramolecularly to the aldehyde. The characterization of these transient intermediates is often achieved through spectroscopic methods and by analogy to well-studied smaller systems.
An enantioselective synthesis has also been reported via an intramolecular aldol (B89426) addition/dehydration reaction of a macrocyclic diketone, highlighting the formation of specific enolate intermediates that dictate the stereochemistry of the final product. wikipedia.org
| Synthetic Strategy | Catalyst/Reagent | Key Intermediates | Mechanistic Feature |
| Ring-Closing Metathesis | Grubbs' Catalyst (Ruthenium-based) | Ruthenium-alkylidene complexes | Catalytic cycle involving [2+2] cycloaddition/cycloreversion |
| Asymmetric Macrocyclization | Diethylzinc, (1S,2R)-(-)-N,N-diallylnorephedrine | Chiral zinc-alkenyl species | Enantioselective intramolecular addition to an aldehyde |
| Intramolecular Aldol Addition | Base or Acid | Enolate | Stereoselective formation of a C-C bond |
Radical-mediated reactions have been employed in the synthesis of the muscone (B1676871) framework. One notable example is the use of samarium(II) iodide (SmI2) in a radical cyclization reaction to form the 15-membered ring. harvard.edu This process involves the single-electron transfer from SmI2 to a carbonyl group or an alkyl halide in the precursor molecule, generating a ketyl radical or an alkyl radical, respectively. This radical then undergoes an intramolecular addition to an olefin, followed by a second electron transfer and protonation to yield the cyclized product.
Molecular Mechanisms of Biological Activity
(3S)-3-methylcyclopentadecanone, also known as (R)-(-)-muscone, is a well-known fragrance ingredient and has been the subject of research for its biological activities.
The characteristic musk odor of (3S)-3-methylcyclopentadecanone is mediated by its interaction with specific olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs). pnas.org The human olfactory receptor OR5AN1 has been identified as a specific receptor for muscone and related musk compounds. wikipedia.orgchemcom.be
Studies combining site-directed mutagenesis and computational modeling have elucidated the binding mechanism of (R)-muscone to OR5AN1. pnas.orgnih.govresearchgate.net The binding pocket of OR5AN1 is formed by several transmembrane helices. The interaction is stabilized by a hydrogen bond between the carbonyl group of the muscone molecule and the hydroxyl group of the amino acid residue Tyrosine-260 (Tyr260) located in the sixth transmembrane helix (TM6). wikipedia.orgnih.gov In addition to this key hydrogen bond, hydrophobic interactions with surrounding aromatic residues, such as phenylalanine, further stabilize the ligand-receptor complex. wikipedia.orgnih.gov The chiral selectivity of OR5AN1 for the (R)-enantiomer over the (S)-enantiomer has also been demonstrated and computationally confirmed. pnas.orgnih.gov
Upon binding of muscone, the receptor undergoes a conformational change, which activates the associated G-protein. This, in turn, initiates a downstream signaling cascade, leading to the perception of smell. nih.govyoutube.comkhanacademy.org
| Receptor | Key Interacting Residue | Type of Interaction | Functional Outcome |
| Human Olfactory Receptor OR5AN1 | Tyrosine-260 (Tyr260) | Hydrogen Bonding | Odor Perception |
| Human Olfactory Receptor OR5AN1 | Phenylalanine residues | Hydrophobic Interactions | Stabilization of Binding |
Beyond its role in olfaction, muscone has been shown to modulate various intracellular signaling pathways, contributing to its observed pharmacological effects.
In the context of cancer biology, muscone has been found to inhibit breast cancer progression by suppressing tumor angiogenesis. Mechanistic studies revealed that muscone exerts its anti-angiogenic effects by targeting the VEGF/PI3K/Akt/MAPK signaling pathways. nih.gov It was shown to down-regulate the expression of Vascular Endothelial Growth Factor (VEGF) and inhibit the phosphorylation of key downstream proteins such as VEGFR2, PI3K, Akt, and MAPK in human umbilical vein endothelial cells (HUVECs). nih.gov
Muscone has also demonstrated anti-inflammatory effects. In a model of experimental autoimmune uveitis, muscone was found to alleviate inflammation by downregulating the PI3K/AKT signaling pathway. nih.gov Furthermore, in brain microvascular endothelial cells, muscone has been shown to suppress oxidative stress-mediated inflammation by blocking the Ca2+/Erk1/2 signaling pathway. mdpi.com
These findings indicate that muscone can interact with various cellular targets beyond olfactory receptors, leading to the modulation of key signaling cascades involved in angiogenesis, inflammation, and cell survival. dntb.gov.uadntb.gov.ua
| Biological Context | Signaling Pathway Modulated | Key Molecular Events | Observed Effect |
| Breast Cancer | VEGF/PI3K/Akt/MAPK | Downregulation of VEGF, inhibition of VEGFR2, PI3K, Akt, and MAPK phosphorylation | Suppression of tumor angiogenesis |
| Uveitis (Inflammation) | PI3K/AKT | Downregulation of the PI3K/AKT pathway | Alleviation of inflammation |
| Neuroinflammation | Ca2+/Erk1/2 | Blocking of Ca2+ influx and Erk1/2 phosphorylation | Suppression of oxidative stress-mediated inflammation |
The synthesis of (3S)-3-methylcyclopentadecanone can be achieved through biocatalytic methods, which rely on specific enzyme-substrate interactions. These methods offer a green and highly selective alternative to traditional chemical synthesis. researchgate.netnih.govastrazeneca.com
Enzymatic synthesis often involves the use of lipases for the kinetic resolution of racemic intermediates or for the stereoselective acylation of a precursor alcohol. The "induced fit" model of enzyme-substrate interaction is relevant here, where the enzyme's active site changes conformation upon binding of the substrate to achieve a catalytically competent state. futurelearn.com In the context of muscone synthesis, a lipase (B570770) would selectively bind to one enantiomer of a substrate, facilitating its conversion while leaving the other enantiomer unreacted. The specificity of this interaction is determined by the three-dimensional structure of the enzyme's active site and the stereochemistry of the substrate. unipd.itmdpi.com
| Enzyme Class | Role in Synthesis | Substrate (Example) | Mechanism of Interaction |
| Lipase | Kinetic Resolution / Stereoselective Acylation | Racemic alcohol or ester precursor | Enantioselective binding to the active site, leading to acylation or hydrolysis of one enantiomer. |
| Fatty Acid Synthase (FAS) | Carbon Chain Elongation | Malonyl-ACP, 2-ketoisovalerate | Sequential condensation reactions within the enzyme complex to build the fatty acid backbone. |
| Cytochrome P450 Hydroxylase | ω-Hydroxylation | 14-methyl-pentadecanoic acid | Specific binding of the fatty acid in the active site, allowing for regioselective hydroxylation at the terminal carbon. |
| Lactone Lipase | Cyclization | ω-hydroxy-14-methyl-pentadecanoic acid | Intramolecular esterification (lactonization) to form the macrocyclic ketone. |
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies provide profound insights into the electronic structure of (3S)-3-methylcyclopentadecanone, elucidating the underpinnings of its chemical behavior and its interactions with biological systems, particularly in the context of olfaction. These computational approaches allow for the examination of phenomena that are not readily accessible through experimental methods alone.
Theoretical Modeling of Electron Transfer Phenomena in Olfactory Recognition
The perception of odor, including that of musky compounds like (3S)-3-methylcyclopentadecanone, is a complex process that is increasingly being investigated through the lens of quantum mechanics. One prominent theory suggests that electron transfer (ET) plays a crucial role in the initial stages of olfactory recognition. nih.gov
The vibrationally assisted electron transfer theory of olfaction posits that the binding of an odorant molecule to an olfactory receptor creates a donor-acceptor complex. nih.gov Electron tunneling from a donor site to an acceptor site within the receptor is thought to be enhanced when the vibrational frequency of the odorant molecule matches the energy difference between the donor and acceptor states. nih.govresearchgate.net This inelastic electron transfer event, facilitated by the odorant's specific vibrational modes, is proposed to trigger the conformational changes in the G-protein coupled olfactory receptor, initiating the neural signal cascade. nih.govoup.com
Computational models, such as the "Donor-Bridge-Acceptor" (DBA) model, conceptualize the odorant molecule as a "bridge" facilitating this electron transfer. nih.gov In this model, an electron hops from a donor molecule to the odorant (the bridge), and then to an acceptor molecule. This process induces a change in the electronic state of the odorant molecule, coupled with vibrational transitions. The resulting emission spectrum from this electron transfer event, which can be simulated using ab initio calculations, is theorized to serve as a characteristic "odor spectrum" for the molecule. nih.gov
For muscone and its analogs, computational studies combining quantum mechanics/molecular mechanics (QM/MM) hybrid methods have been employed to model their interaction with specific human musk receptors, such as OR5AN1. pnas.org These studies help in identifying the specific amino acid residues in the binding pocket that are crucial for stabilizing the odorant molecule. While these models often focus on binding energies and conformational changes, they provide the foundational framework for future investigations into the dynamics of electron transfer within the receptor-odorant complex.
A three-dimensional quantitative structure-activity relationship (3D-QSAR) model has been developed to understand how different molecular properties of musk odorants influence the response of the OR5AN1 receptor. pnas.org This model indicates that hydrophobic/nonpolar characteristics are the most significant contributors to the receptor's response, followed by the presence of hydrogen-bond accepting groups. pnas.org Such models, while not directly simulating electron transfer, provide valuable data on the electronic and structural features that govern the initial binding event, a prerequisite for any subsequent electron transfer process.
Table 1: Key Factors Influencing OR5AN1 Receptor Response to Musk Odorants based on a 3D-QSAR Model
| Contributing Factor | Percentage of Influence | Description |
| Hydrophobic/Nonpolar Parts | 77% | Governs the initial association and fit of the odorant within the receptor's binding pocket. |
| Hydrogen-Bond Acceptors | 13% | Specific interactions, such as with the carbonyl group of (3S)-3-methylcyclopentadecanone, that help to anchor and orient the molecule. |
| Negative and Positive Ionic Atoms | 10% | Electrostatic interactions that contribute to the overall binding affinity. |
Analysis of Orbital Interactions and Transition States in Key Reactions
The chemical reactivity and stereoselectivity observed in the synthesis of (3S)-3-methylcyclopentadecanone are governed by the intricate interplay of molecular orbitals and the energetics of transition states. While specific, in-depth quantum chemical studies exclusively detailing the orbital interactions and transition states for the synthesis of (3S)-3-methylcyclopentadecanone are not extensively available in the public domain, the principles can be understood by examining the key reactions used in its synthesis, such as intramolecular aldol additions, Prins-type macrocyclizations, and ring-closing metathesis.
Intramolecular Aldol Addition/Dehydration: One of the modern enantioselective syntheses of (S)-3-methylcyclopentadecanone involves an intramolecular aldol addition followed by dehydration of a macrocyclic diketone. wikipedia.org In such reactions, the crucial step is the formation of an enolate, which then acts as a nucleophile, attacking the other carbonyl group. The stereochemical outcome of this reaction is determined by the transition state geometry. Theoretical models, like the Zimmerman-Traxler model for intermolecular aldol reactions, propose a chair-like six-membered transition state. In a macrocyclic system, the conformational constraints of the large ring would significantly influence the relative energies of the possible transition states, thereby dictating the stereochemistry at the newly formed chiral center. The frontier molecular orbitals (FMOs) involved are the Highest Occupied Molecular Orbital (HOMO) of the enolate and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor carbonyl group. The overlap and energy gap between these orbitals determine the reaction's facility.
Prins-Type Macrocyclization: The synthesis of the muscone macrocycle has also been achieved via a Prins-type reaction, which involves the acid-catalyzed condensation of an aldehyde with an alkene. nih.govresearchgate.net This reaction proceeds through an oxocarbenium ion intermediate, and the macrocyclization occurs via an intramolecular attack of the alkene on this electrophilic center. nih.gov The transition state for this cyclization is believed to be a chair-like conformation that minimizes steric interactions. beilstein-journals.org The stereoselectivity of this process is dependent on the facial selectivity of the alkene's approach to the oxocarbenium ion, which is influenced by the pre-existing stereocenters and the conformational biases of the acyclic precursor. Computational modeling of such transition states would involve locating the saddle point on the potential energy surface and analyzing the orbital interactions between the π-system of the alkene (HOMO) and the p-orbital of the carbocation (LUMO).
Ring-Closing Metathesis (RCM): RCM is another powerful tool for the synthesis of macrocyclic ketones like muscone. This reaction, often catalyzed by ruthenium complexes, involves the formation of a new double bond with the elimination of a small volatile alkene. The mechanism proceeds through a series of [2+2] cycloadditions and cycloreversions involving metallacyclobutane intermediates. nih.gov DFT studies on similar RCM reactions have shown that the reaction pathway involves several steps, including olefin coordination, cycloaddition, cycloreversion, and olefin decoordination. nih.gov The transition states for the cycloaddition and cycloreversion steps are critical in determining the reaction rate and efficiency. The orbital interactions involve the d-orbitals of the metal catalyst and the π and π* orbitals of the alkene substrates.
Table 2: Overview of Key Synthetic Reactions and Involved Theoretical Concepts
| Reaction Type | Key Intermediate(s) | Controlling Factors in Transition State | Relevant Orbital Interactions |
| Intramolecular Aldol Addition | Enolate, Tetrahedral intermediate | Ring strain, Steric hindrance, Stereoelectronic effects | HOMO (enolate) - LUMO (carbonyl) |
| Prins-Type Macrocyclization | Oxocarbenium ion | Conformational preorganization of the acyclic precursor, 1,3-diaxial interactions | HOMO (alkene) - LUMO (oxocarbenium) |
| Ring-Closing Metathesis | Metallacyclobutane | Ligand sterics on the metal catalyst, Substrate conformation | d-orbitals (metal), π and π* orbitals (alkene) |
While detailed computational data for these reactions specifically applied to (3S)-3-methylcyclopentadecanone are sparse, these theoretical frameworks provide a robust basis for understanding its chemical reactivity and the stereochemical outcomes of its syntheses.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques for Enantiomeric Purity and Isomer Resolution
Chromatographic methods are fundamental to the analysis of chiral compounds like (3S)-3-methylcyclopentadecanone, enabling the separation of enantiomers and the resolution of other isomers that may be present in a sample.
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of the enantiomers of volatile compounds such as (3S)-3-methylcyclopentadecanone. gcms.czoup.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. sci-hub.sechromatographyonline.com
Principle of Separation: The most commonly used CSPs for the separation of chiral fragrance compounds are based on cyclodextrins. sci-hub.sechromatographyonline.comgcms.cz These are cyclic oligosaccharides that possess a chiral cavity. gcms.cz The enantiomers of 3-methylcyclopentadecanone can enter this cavity and form temporary inclusion complexes. The stability of these diastereomeric complexes differs for the (3S)- and (3R)-enantiomers due to steric and other intermolecular interactions, resulting in one enantiomer being retained longer on the column than the other. sigmaaldrich.com
Enantiomeric Excess (ee) Determination: The enantiomeric excess, a measure of the purity of a chiral sample, is determined from the relative peak areas of the two enantiomers in the chromatogram. The formula used for this calculation is:
ee (%) = |(Area(S) - Area(R)) / (Area(S) + Area(R))| x 100
Where Area(S) and Area(R) are the integrated peak areas of the (3S)- and (3R)-enantiomers, respectively. ic.ac.uk
A typical chiral GC method for the analysis of 3-methylcyclopentadecanone enantiomers would involve a capillary column coated with a derivatized cyclodextrin, such as a permethylated β-cyclodextrin. The operational parameters are optimized to achieve baseline separation of the enantiomers.
Table 1: Representative Chiral GC Method Parameters for Enantiomeric Resolution of 3-Methylcyclopentadecanone
| Parameter | Value |
| Column | Fused silica (B1680970) capillary column (30 m x 0.25 mm i.d.) |
| Stationary Phase | Permethylated β-cyclodextrin (0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), then ramp to 220 °C at 2 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
This table presents a representative method; actual parameters may vary based on the specific instrument and column used.
Under such conditions, the (3S)- and (3R)-enantiomers of 3-methylcyclopentadecanone would elute at distinct retention times, allowing for their individual quantification and the determination of the enantiomeric excess of the (3S)-isomer.
High-Performance Liquid Chromatography (HPLC) for Compound Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the non-volatile analysis of chemical compounds, and it plays a crucial role in assessing the purity and impurity profile of (3S)-3-methylcyclopentadecanone. heraldopenaccess.usnih.gov While GC is ideal for enantiomeric separation of this volatile compound, HPLC is often employed to detect less volatile impurities that may be present from the synthesis or degradation processes.
Purity Assessment and Impurity Profiling: A primary application of HPLC in this context is to determine the purity of a sample of (3S)-3-methylcyclopentadecanone by separating it from any non-volatile impurities. mdpi.com A reversed-phase HPLC method is typically used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound of interest, being relatively nonpolar, is retained on the column, while more polar impurities elute earlier and less polar impurities elute later. A high-purity sample will exhibit a single major peak corresponding to 3-methylcyclopentadecanone.
The impurity profile provides a detailed view of all detectable components in the sample. By using a sensitive detector, such as a UV detector or a mass spectrometer, even trace-level impurities can be identified and quantified.
Table 2: Illustrative HPLC Compound Profile for High-Purity (3S)-3-methylcyclopentadecanone
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 2.5 | Unknown Impurity A | 0.05 |
| 2 | 4.8 | Synthesis Precursor X | 0.10 |
| 3 | 8.2 | (3S)-3-methylcyclopentadecanone | 99.80 |
| 4 | 10.1 | Unknown Impurity B | 0.03 |
| 5 | 12.4 | Dimerization Product | 0.02 |
This is a hypothetical data table illustrating a typical compound profile for a high-purity substance. The identities and quantities of actual impurities would depend on the specific manufacturing process.
Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used for the structural elucidation and confirmation of the molecular weight of (3S)-3-methylcyclopentadecanone. polyu.edu.hknist.gov Since enantiomers have identical mass spectra, the data obtained for the racemic mixture is applicable to the (3S)-enantiomer.
Structural Confirmation: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak ([M]+) confirms the molecular weight of the compound (238.41 g/mol for C₁₆H₃₀O). nih.govnist.gov The fragmentation pattern provides valuable information about the compound's structure. For 3-methylcyclopentadecanone, characteristic fragments arise from the cleavage of the macrocyclic ring and the loss of small neutral molecules.
Table 3: Major Mass Spectral Fragments of 3-Methylcyclopentadecanone (Muscone)
| m/z | Proposed Fragment Ion |
| 238 | [C₁₆H₃₀O]+ (Molecular Ion) |
| 223 | [M - CH₃]+ |
| 195 | [M - C₃H₇]+ |
| 98 | [C₆H₁₀O]+ |
| 84 | [C₅H₈O]+ |
| 69 | [C₅H₉]+ |
| 55 | [C₄H₇]+ |
| 41 | [C₃H₅]+ |
Data is based on the NIST Mass Spectrometry Data Center for Muscone (B1676871). nih.gov
The analysis of these fragments helps to confirm the presence of the 15-membered ring and the methyl substituent.
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS)
Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. chromatographyonline.comresearchgate.net This combination is exceptionally well-suited for the comprehensive analysis of complex samples containing (3S)-3-methylcyclopentadecanone. nih.gov
Principle and Advantages: In a GC-MS system, the gas chromatograph separates the components of a mixture, and each separated component then enters the mass spectrometer for detection and identification. When a chiral GC column is used, this technique allows for the separation of the (3S)- and (3R)-enantiomers, followed by their individual mass spectral analysis. This provides a high degree of confidence in the identification of each enantiomer.
GC-MS is also invaluable for trace analysis, as it can detect and identify minute quantities of impurities that might co-elute with the main peak in a standard GC analysis. The mass spectrometer can deconvolute the signals to provide a clean mass spectrum of the impurity, aiding in its identification.
Table 4: Application of GC-MS in the Analysis of (3S)-3-methylcyclopentadecanone
| Analytical Task | How GC-MS is Applied |
| Enantiomeric Purity | A chiral GC column separates the (3S) and (3R) enantiomers. The mass spectrometer confirms the identity of each peak as 3-methylcyclopentadecanone based on its mass spectrum. |
| Impurity Identification | The GC separates impurities from the main compound. The mass spectrum of each impurity is obtained and can be compared to spectral libraries for identification. |
| Structural Confirmation | The mass spectrum of the main peak provides the molecular weight and fragmentation pattern, confirming the structure of 3-methylcyclopentadecanone. |
| Quantification | By operating the mass spectrometer in selected ion monitoring (SIM) mode, specific fragment ions of 3-methylcyclopentadecanone can be monitored to achieve highly sensitive and selective quantification. |
Environmental Fate and Degradation Pathways
Biodegradation Studies in Environmental Compartments
(3S)-3-methylcyclopentadecanone is anticipated to undergo biodegradation in environmental settings. Studies on related macrocyclic musks suggest that this class of compounds can be degraded by microorganisms. For instance, exaltone, a structurally similar macrocyclic ketone, demonstrated 70% mineralization in a 28-day ready biodegradability test. While these findings suggest that muscone (B1676871) is not persistent, specific kinetic data, such as degradation half-lives and rate constants for (3S)-3-methylcyclopentadecanone under aerobic and anaerobic conditions in water and soil, are not extensively documented in scientific literature.
The rate of biodegradation in the environment is influenced by numerous factors, including temperature, pH, nutrient availability, and the microbial population present ecetoc.org. For complex organic molecules, the initial steps of degradation are often rate-limiting nih.gov. While general principles of biodegradation kinetics are well-established, the absence of specific studies on (3S)-3-methylcyclopentadecanone means that precise environmental persistence cannot be definitively stated ecetoc.orgnih.gov.
The primary mechanism for the microbial degradation of cyclic ketones like (3S)-3-methylcyclopentadecanone is often initiated by Baeyer-Villiger monooxygenases (BVMOs) core.ac.uk. These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into a lactone (a cyclic ester) core.ac.ukresearchgate.net. Therefore, the expected initial metabolite from the biodegradation of (3S)-3-methylcyclopentadecanone would be a 16-membered lactone.
Following this initial oxidation, the resulting lactone would likely undergo hydrolysis, opening the ring structure to form a linear hydroxy-carboxylic acid. This linear intermediate would then be further broken down by microorganisms through metabolic pathways like beta-oxidation.
However, while this pathway is biochemically plausible, specific studies identifying the environmental metabolites and degradation products of (3S)-3-methylcyclopentadecanone are scarce. Most available research focuses on its biosynthesis or pharmacological effects rather than its environmental degradation nih.govresearcher.liferesearchgate.net.
Environmental Partitioning Behavior and Mobility
The partitioning behavior of a chemical determines its distribution and concentration in various environmental compartments such as air, water, soil, and sediment.
The octanol-water partition coefficient (Kow) is a key indicator of a chemical's lipophilicity, or its tendency to associate with fatty tissues and organic matter. The logarithm of this value, Log Kow (or Log P), for (3S)-3-methylcyclopentadecanone has been reported through various estimation methods, with values consistently indicating high lipophilicity.
The air-water partition coefficient, often expressed as the Henry's Law Constant, describes the partitioning of a compound between the atmosphere and water. A low value indicates a tendency to remain in the water phase. Based on its reported physical properties, the Henry's Law Constant for (3S)-3-methylcyclopentadecanone can be calculated, providing insight into its potential for atmospheric transport.
Below is a table summarizing the key partitioning coefficients for (3S)-3-methylcyclopentadecanone.
| Property | Value | Reference |
| Log Kow (Octanol-Water Partition Coefficient) | ||
| Estimated Log P | 6.6 | scentree.co |
| Estimated Log P (at 25°C) | 6.06 | chemicalbook.com |
| Calculated XLogP3 | 6.2 | nih.gov |
| Water Solubility | 430 µg/L (at 20°C) | chemicalbook.com |
| Vapor Pressure | 0.041 Pa (at 25°C) | chemicalbook.com |
| Henry's Law Constant (Calculated) | 2.3 Pa·m³/mol | Calculated from vapor pressure and water solubility |
| Dimensionless Henry's Law Constant | 0.093 | Calculated |
Note: The Henry's Law Constant was calculated using the compound's vapor pressure and water solubility. The dimensionless value is derived from this constant.
Chemicals with high Log Kow values, like (3S)-3-methylcyclopentadecanone, are expected to adsorb strongly to organic matter in soil and sediment . This process, known as sorption, reduces the concentration of the chemical in the water column and limits its mobility. The extent of sorption is quantified by the organic carbon-normalized sorption coefficient (Koc).
Photodegradation Mechanisms and Environmental Half-Lives
Photodegradation, or the breakdown of chemicals by light, can be a significant environmental degradation pathway. This can occur through direct photolysis (absorption of light by the chemical itself) or indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals) nih.gov.
There is a lack of specific studies on the photodegradation mechanisms and environmental half-lives for (3S)-3-methylcyclopentadecanone. For a molecule of its structure, reaction with hydroxyl radicals in the atmosphere would likely be a degradation pathway. In aquatic systems, direct photolysis could occur if the molecule absorbs light in the environmentally relevant UV spectrum (above 290 nm) researchgate.net. However, without experimental data on quantum yield or reaction rate constants, the environmental half-lives due to photodegradation cannot be determined.
Advanced Applications in Chemical Science and Technology
Development of Chemical Sensor Systems and Detection Methodologies
The detection and quantification of (3S)-3-methylcyclopentadecanone, a valuable fragrance component, rely on precise analytical methodologies. While it is not typically a component of chemical sensor systems itself, robust detection methods have been developed for its identification and quality control, primarily centered around chromatography.
A key detection method involves high-performance liquid chromatography (HPLC). guidechem.com This technique allows for the separation and quantification of the compound without the need for pre-column derivatization. guidechem.com The process utilizes an octadecylsilane (B103800) bonded silica (B1680970) gel as the stationary phase. guidechem.com The mobile phase is typically a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. guidechem.com Detection is commonly performed using UV spectrophotometry, as the molecule exhibits a maximum UV absorption peak at 283nm. guidechem.com For a successful analysis, the number of theoretical plates in the chromatography column, calculated from the muscone (B1676871) peak, should not be less than 16,000, ensuring high resolution and accuracy. guidechem.com
Sample preparation for analysis, particularly from natural sources like musk, involves extraction techniques such as ultrasonic extraction with a solvent like ether, followed by solvent evaporation and redissolving in a suitable solvent for injection into the chromatography system. guidechem.com
Chromatographic Conditions for Detection of 3-Methylcyclopentadecanone
| Parameter | Specification | Reference |
|---|---|---|
| Stationary Phase | Octadecylsilane bonded silica gel | guidechem.com |
| Mobile Phase | Methanol-water (90-95:5-10) or Acetonitrile-water (90-95:5-10) | guidechem.com |
| Detection Wavelength | 280-286 nm (Maximum absorption at 283 nm) | guidechem.com |
| System Suitability | Theoretical plates ≥ 16,000 (based on muscone peak) | guidechem.com |
Role as a Chiral Building Block in Stereoselective Total Synthesis
(3S)-3-methylcyclopentadecanone, due to its specific stereochemistry, is a prominent target in the field of stereoselective total synthesis. Its value lies more as a challenging chiral target molecule whose synthesis drives methodological innovation, rather than as a starting chiral building block for other complex natural products. The pursuit of its enantiomerically pure forms has led to the development and application of sophisticated synthetic strategies.
The synthesis of (S)-muscone and its (R)-enantiomer often starts from readily available and less complex chiral precursors. nih.gov These syntheses showcase the power of stereoselective reactions to construct the complex macrocyclic structure with the correct three-dimensional arrangement. For instance, the synthesis of (S)-muscone has been accomplished using tert-butyl (S)-3-methoxycarbonylbutanoate as the chiral starting material. nih.gov Similarly, the (R)-enantiomer has been synthesized from (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid. nih.gov These approaches often employ key reactions like ring-closing olefin metathesis to form the large 15-membered ring. nih.govmedium.com Another synthetic route begins with (+)-citronellal, also utilizing ring-closing metathesis to establish the macrocycle. medium.com
The focus on synthesizing (3S)-3-methylcyclopentadecanone has advanced the field by providing a benchmark for new asymmetric reactions and strategies applicable to the synthesis of other macrocyclic compounds.
Examples of Chiral Precursors in Muscone Synthesis
| Target Enantiomer | Chiral Precursor | Key Synthetic Strategy | Reference |
|---|---|---|---|
| (S)-Muscone | tert-Butyl (S)-3-methoxycarbonylbutanoate | Ring-Closing Metathesis | nih.gov |
| (R)-Muscone | (R)-3-tert-butoxycarbonyl-2-methylpropanoic acid | Ring-Closing Metathesis | nih.gov |
| (R)-(-)-Muscone | (+)-Citronellal | Ring-Closing Metathesis | medium.com |
Contributions to Olfactory Perception Research and Chemoreception Models
(3S)-3-methylcyclopentadecanone is a cornerstone molecule in the study of olfactory perception and the modeling of chemoreception, particularly for the scent of musk. Research has identified a specific human olfactory receptor, OR5AN1, that is robustly activated by muscone. medium.comwikipedia.org This discovery has provided a concrete molecular target for investigating how the human brain perceives musky odors.
Significant research has been conducted to understand the specific interactions between muscone and this receptor. It is reported that OR5AN1 binds to muscone and related musk compounds through hydrogen-bond formation involving the amino acid tyrosine-260, supplemented by hydrophobic interactions with surrounding aromatic residues within the receptor. wikipedia.org
Furthermore, isotopologues of muscone have been used to test theories of olfaction. medium.comwikipedia.org In one study, all hydrogen atoms in muscone were replaced with deuterium (B1214612) by heating the compound in heavy water (D₂O). medium.comwikipedia.org When tested in vitro, the human musk-recognizing receptor OR5AN1 failed to distinguish between normal muscone and its deuterated isotopologue. medium.comwikipedia.org This finding has been used as evidence to challenge the vibrational theory of olfaction, which posits that receptors differentiate molecules based on their molecular vibration frequencies, as the deuterated version would have significantly different vibrations. The research indicates that the shape and electronic properties of the odorant are the primary determinants for receptor activation. wikipedia.org OR5AN1 has been identified as the dominant receptor for the perception of macrocyclic ketones like muscone. nih.gov
Key Findings in Olfactory Research Involving 3-Methylcyclopentadecanone
| Research Area | Key Finding | Implication | Reference |
|---|---|---|---|
| Receptor Identification | The human olfactory receptor OR5AN1 is strongly activated by muscone. | Provides a specific molecular basis for the perception of musk. | medium.comwikipedia.org |
| Binding Mechanism | Binding involves a hydrogen bond from tyrosine-260 and hydrophobic interactions. | Elucidates the specific chemical interactions required for odor detection. | wikipedia.org |
| Olfaction Theory Testing | The OR5AN1 receptor does not differentiate between muscone and its deuterated isotopologue. | Challenges the vibrational theory of olfaction, supporting shape-based recognition. | medium.comwikipedia.org |
| Receptor Dominance | OR5AN1 is the dominant receptor for perceiving macrocyclic ketones. | Highlights the specialized roles of different olfactory receptors. | nih.gov |
Precursor Chemistry for Complex Chemical Architectures and Specialty Chemicals
While (3S)-3-methylcyclopentadecanone is primarily a target molecule, its synthesis involves important precursor chemistry that is fundamental to the production of specialty chemicals, particularly in the fragrance industry. The construction of its 15-membered carbon ring is a non-trivial synthetic challenge, and the methods developed are applicable to other complex macrocyclic architectures.
A common industrial route to racemic muscone involves the intramolecular condensation of 2,15-hexadecanedione (B93339). google.com This precursor can be cyclized in a gas phase reaction using catalysts such as magnesium oxide, calcium oxide, or zinc oxide to produce the unsaturated intermediate, 3-methyl-cyclopentadecenone. google.com This intermediate is a direct precursor to the final product.
The subsequent step is a hydrogenation reaction, where the carbon-carbon double bond in 3-methyl-cyclopentadecenone is reduced to a single bond to yield 3-methylcyclopentadecanone (muscone). google.com This hydrogenation is typically carried out using a catalyst, with palladium catalysts being particularly effective. google.com For the production of the specific (3S)-enantiomer, an asymmetric hydrogenation process using a chiral catalyst, such as a ruthenium/optically active complex, can be employed on the separated 3-methyl-cyclopentadecenone precursor. google.com This precursor chemistry demonstrates a scalable and efficient pathway to a high-value specialty chemical.
Synthetic Pathway from Precursor to 3-Methylcyclopentadecanone
| Step | Starting Material | Reaction Type | Catalyst/Reagents | Product | Reference |
|---|---|---|---|---|---|
| 1 | 2,15-Hexadecanedione | Intramolecular Condensation/Cyclization | MgO, CaO, or ZnO (gas phase) | 3-Methyl-cyclopentadecenone | google.com |
| 2 | 3-Methyl-cyclopentadecenone | Hydrogenation | Palladium catalyst (for racemic) | (R/S)-3-Methylcyclopentadecanone | google.com |
| 2 (Asymmetric) | 3-Methyl-cyclopentadecenone | Asymmetric Hydrogenation | Ruthenium/optically active complex | Optically active 3-Methylcyclopentadecanone | google.com |
Q & A
Basic Research Questions
Q. How can the synthesis yield of (3S)-3-methylcyclopentadecanone be optimized using vegetable oil precursors?
- Methodological Answer : The yield depends on the ester group used during cyclization. Ethyl esters derived from Malania oleifera Chum oil yield 38.5% cyclopentadecanone, outperforming methyl (32.7%), propyl (31.1%), and butyl (21.0%) esters . To optimize, use α,ω-difatty acid ethyl esters and validate purity via GC-MS and NMR. Ensure reaction conditions (e.g., temperature, catalyst type) align with the ester’s reactivity.
Q. What analytical techniques confirm the structural integrity and stereochemistry of (3S)-3-methylcyclopentadecanone?
- Methodological Answer :
- IR Spectroscopy : Peaks at 1710 cm⁻¹ (C=O stretch) and 2855–2928 cm⁻¹ (C-H stretches) confirm ketone and alkyl chain presence .
- NMR : Key signals include δ = 2.414–2.392 (4H, s) in NMR and δ = 212.99 (carbonyl) in NMR .
- Chiral HPLC/GC : To distinguish the (3S) enantiomer from (3R), use chiral stationary phases and compare retention times with authentic standards .
Q. What protocols ensure stability during storage and handling of (3S)-3-methylcyclopentadecanone?
- Methodological Answer : Store the compound at room temperature in airtight, light-resistant containers to prevent oxidation. Purity (≥98% by HPLC) must be verified periodically . For lab handling, use gloves and fume hoods to minimize inhalation risks, as per safety guidelines .
Advanced Research Questions
Q. How do catalyst systems influence the cyclization efficiency in (3S)-3-methylcyclopentadecanone synthesis?
- Methodological Answer : Alkali catalysts (e.g., KOH/NaH) enhance intramolecular cyclization by deprotonating intermediates. For example, using Mo-Fe/HZSM-5 zeolite improves macrocyclization yields by stabilizing transition states . Compare catalyst performance via kinetic studies (e.g., reaction rate monitoring) and optimize molar ratios to reduce side-product formation .
Q. How can researchers resolve discrepancies in reported spectral data for (3S)-3-methylcyclopentadecanone?
- Methodological Answer :
- Cross-Validation : Replicate synthesis using standardized protocols (e.g., esterification followed by cyclization) and compare NMR/IR data with published spectra .
- Isotopic Labeling : Use -labeled precursors to trace carbon environments and resolve ambiguous peaks .
- Collaborative Studies : Share samples with independent labs to verify spectral reproducibility .
Q. What strategies improve enantiomeric purity in (3S)-3-methylcyclopentadecanone synthesis?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) during cyclization to favor the (3S) configuration .
- Chromatographic Resolution : Use preparative chiral columns to separate enantiomers post-synthesis. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .
Q. How can sustainable practices be integrated into (3S)-3-methylcyclopentadecanone synthesis?
- Methodological Answer :
- Renewable Feedstocks : Prioritize Malania oleifera oil, a non-petroleum resource with high 15-tetracosenic acid content .
- Green Solvents : Replace dichloromethane with bio-based solvents (e.g., limonene) in extraction steps.
- Waste Minimization : Recover unreacted esters via fractional distillation and repurpose byproducts (e.g., glycerol from esterification) .
Data Contradiction & Experimental Design
Q. How should researchers address low yields in alternative synthetic routes (e.g., lactonization vs. direct cyclization)?
- Methodological Answer :
- Mechanistic Analysis : Use DFT calculations to compare energy barriers of competing pathways (e.g., lactone vs. ketone formation).
- Byproduct Identification : Employ LC-MS to detect intermediates and adjust reaction conditions (e.g., pH, temperature) to suppress undesired pathways .
Q. What ecological considerations apply to lab-scale disposal of (3S)-3-methylcyclopentadecanone?
- Methodological Answer : Despite limited ecotoxicity data, treat waste as per OECD guidelines due to structural analogs’ aquatic toxicity. Incinerate at >800°C with scrubbers to prevent VOC release. Avoid aqueous disposal without prior neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
